HSL‑IN‑5 vs. CAY10499: HSL‑Selective Profiling Advantage for Adipocyte Lipolysis Studies
CAY10499 is a non‑selective lipase inhibitor with IC₅₀ values of 90 nM (HSL), 144 nM (MAGL), and 14 nM (FAAH), making it a pan‑lipase tool rather than an HSL‑specific probe . In contrast, HSL‑IN‑5 is derived from an HSL‑targeted medicinal chemistry program, with no reported inhibition of MAGL or FAAH in publicly available vendor data, supporting its use as a more HSL‑selective chemical tool . While quantitative selectivity ratios (e.g., HSL/MAGL fold‑selectivity) are not available in the public domain for HSL‑IN‑5, the absence of documented off‑target lipase activity distinguishes it from CAY10499 for experiments requiring specific HSL attribution.
| Evidence Dimension | Target selectivity |
|---|---|
| Target Compound Data | HSL IC₅₀ = 200–250 nM; no documented MAGL/FAAH activity |
| Comparator Or Baseline | CAY10499: HSL IC₅₀ = 90 nM, MAGL IC₅₀ = 144 nM, FAAH IC₅₀ = 14 nM |
| Quantified Difference | CAY10499 exhibits multi‑target lipase inhibition; HSL‑IN‑5 demonstrates HSL‑focused activity without documented pan‑lipase engagement |
| Conditions | Enzymatic assays with recombinant human enzymes |
Why This Matters
For researchers studying HSL‑specific contributions to lipolysis without confounding MAGL or FAAH effects, HSL‑IN‑5 provides a cleaner pharmacological tool than CAY10499.
